5-Bromo-3-fluoro-2-hydroxybenzonitrile
Overview
Description
5-Bromo-3-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups
Mechanism of Action
Target of Action
Benzonitrile derivatives are known to interact with a variety of biological targets, depending on their specific functional groups and substitution patterns .
Mode of Action
The mode of action of 5-Bromo-3-fluoro-2-hydroxybenzonitrile is likely to involve interactions with its targets through its bromide and fluoride substituents. These substituents display different reactivities, thus enabling selective substitution reactions . The bromide is amenable to Pd-catalysed coupling reactions, while the fluoride favors nucleophilic aromatic substitution .
Biochemical Pathways
Benzonitrile derivatives are often involved in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (21601 g/mol) and its physical properties, such as melting point (160 °C) and boiling point (2828±250 °C at 760 mmHg), suggest that it may have reasonable bioavailability .
Result of Action
Benzonitrile derivatives are often used in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the presence of other chemical species, pH, temperature, and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzonitrile typically involves the bromination and fluorination of 2-hydroxybenzonitrile. One common method includes the following steps:
Bromination: 2-Hydroxybenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like cesium fluoride or silver fluoride to introduce the fluorine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
5-Bromo-3-fluoro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzonitrile
- 3-Bromo-2-fluorobenzonitrile
- 5-Bromo-3-fluoro-2-hydroxybenzaldehyde
Uniqueness
5-Bromo-3-fluoro-2-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and hydroxyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-fluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWMUKWNHRVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728753 | |
Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876918-40-0 | |
Record name | 5-Bromo-3-fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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